REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].[C:8]1(O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.P(Cl)(Cl)(Cl)=O>O>[C:1]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][C:3]([O:5][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 0° C. for 5 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
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Details
|
at reflux for 5 h
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
an orange solution to form
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an orange oil of the title compound
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(CC(=O)OC1=CC=CC=C1)(=O)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |